molecular formula C11H12F3NO B12085206 4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline

4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline

Cat. No.: B12085206
M. Wt: 231.21 g/mol
InChI Key: TVVYLHYSEVNUGF-UHFFFAOYSA-N
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Description

4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline is an organic compound characterized by the presence of a difluorocyclobutyl group attached to a methoxy group, which is further connected to a fluoroaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline typically involves the reaction of 3,3-difluorocyclobutanol with appropriate aniline derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. The exact reaction conditions, such as temperature, pressure, and time, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives.

Scientific Research Applications

4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3,3-Difluorocyclobutyl)methoxy)-4-methoxyaniline
  • (2-((3,3-Difluorocyclobutyl)methoxy)pyridin-4-yl)methanamine

Uniqueness

4-((3,3-Difluorocyclobutyl)methoxy)-2-fluoroaniline is unique due to its specific structural features, such as the presence of both difluorocyclobutyl and fluoroaniline groups

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

4-[(3,3-difluorocyclobutyl)methoxy]-2-fluoroaniline

InChI

InChI=1S/C11H12F3NO/c12-9-3-8(1-2-10(9)15)16-6-7-4-11(13,14)5-7/h1-3,7H,4-6,15H2

InChI Key

TVVYLHYSEVNUGF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)COC2=CC(=C(C=C2)N)F

Origin of Product

United States

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